molecular formula C6H9F3O5S B1599753 Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate CAS No. 84028-88-6

Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate

Cat. No.: B1599753
CAS No.: 84028-88-6
M. Wt: 250.2 g/mol
InChI Key: RYSBPHXTNVWICH-BYPYZUCNSA-N
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Description

Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is an organic compound that contains a trifluoromethylsulfonyloxy group attached to a propionate moiety

Scientific Research Applications

Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the trifluoromethylsulfonyloxy group into various molecules. This modification can enhance the chemical and physical properties of the target compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. The trifluoromethylsulfonyloxy group can act as a probe to investigate the binding sites and activity of enzymes.

    Medicine: It has potential applications in drug discovery and development. The trifluoromethylsulfonyloxy group can improve the pharmacokinetic properties of drug candidates, such as their metabolic stability and bioavailability.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, where the trifluoromethylsulfonyloxy group imparts desirable properties like hydrophobicity and chemical resistance.

Mechanism of Action

Target of Action

The primary target of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate, also known as Ethyl O-trifluoromethanesulfonyl-L-lactate, is carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

This compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The trifluoromethyl group is known for its high electronegativity and lipophilicity, which can significantly alter the properties of the molecules it is attached to .

Biochemical Pathways

The trifluoromethylation of carbon-centered radical intermediates is a key step in various biochemical pathways . These pathways are crucial in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

The trifluoromethyl group is known to enhance the lipophilicity of compounds, which could potentially improve their absorption and distribution within the body .

Result of Action

The trifluoromethylation of carbon-centered radical intermediates results in the formation of trifluoromethyl-containing compounds . These compounds have diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of trifluoromethylation can be affected by the presence of other functional groups in the molecule . Additionally, the stability of the compound can be influenced by factors such as temperature and pH .

Biochemical Analysis

Biochemical Properties

Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate plays a crucial role in biochemical reactions, particularly in the synthesis of complex molecules. It is often used as a substrate in the synthesis of tetra-methylated analogs of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTMA) based chelates for imaging applications . Additionally, it is involved in the Cu-catalyzed stereoinvertive nucleophilic silylation of α-triflyloxy esters . The compound interacts with various enzymes and proteins, facilitating the formation of desired products through specific biochemical pathways.

Cellular Effects

This compound influences cellular processes by interacting with cellular components and affecting cell function. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to alterations in metabolic flux and the regulation of gene expression, thereby influencing overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The trifluoromethylsulfonyloxy group allows the compound to act as a potent electrophile, facilitating nucleophilic substitution reactions. This property enables the compound to inhibit or activate specific enzymes, leading to changes in gene expression and cellular activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C, and its activity can be maintained over extended periods . Degradation products may form over time, potentially affecting its efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects on cellular processes and metabolic pathways. At higher dosages, toxic or adverse effects may be observed, including potential disruptions in cellular function and metabolic imbalances . It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the synthesis of α-silylated carboxyl compounds highlights its importance in metabolic processes . Additionally, its impact on metabolic flux and metabolite levels can influence overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate typically involves the reaction of ethyl (S)-2-hydroxypropionate with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethylsulfonyloxy group. The reaction conditions usually include low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or other reduced products.

    Oxidation Reactions: It can undergo oxidation to form more oxidized products, such as carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed under anhydrous conditions to prevent side reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used. The reactions are carried out under acidic or basic conditions, depending on the desired product.

Major Products Formed

    Substitution Reactions: The major products are the substituted derivatives of this compound, such as amides or ethers.

    Reduction Reactions: The major products are the corresponding alcohols or other reduced forms.

    Oxidation Reactions: The major products are carboxylic acids or other oxidized derivatives.

Comparison with Similar Compounds

Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate can be compared with other similar compounds, such as:

    Ethyl (S)-2-(trifluoromethylsulfonyl)propionate: This compound has a similar structure but lacks the oxy group. It has different reactivity and applications compared to this compound.

    Ethyl (S)-2-(trifluoromethylsulfonamido)propionate: This compound contains a sulfonamido group instead of the sulfonyloxy group. It has different chemical properties and biological activities.

    Ethyl (S)-2-(trifluoromethylsulfonyl)acetate: This compound has a similar trifluoromethylsulfonyl group but is attached to an acetate moiety. It has different synthetic routes and applications.

This compound is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

ethyl (2S)-2-(trifluoromethylsulfonyloxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O5S/c1-3-13-5(10)4(2)14-15(11,12)6(7,8)9/h4H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSBPHXTNVWICH-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458790
Record name Ethyl O-trifluoromethanesulfonyl-L-lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84028-88-6
Record name Ethyl O-trifluoromethanesulfonyl-L-lactate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of trifluoromethanesulfonic anhydride (30 mL, 170 mmol) in anhydrous dichloromethane (50 mL) was added drop-wise a solution of 2-hydroxypropanoic acid ethyl ester (20 g, 170 mmol) and pyridine (14 mL) in dichloromethane (50 mL) at 0° C. (Ice bath) over a period of 1 h under nitrogen. The ice bath was then removed and the reaction mixture was stirred for additional 2 h. The inorganic salt was then filtered off and the organic solution was washed with water, dried over sodium sulfate, and evaporated to give desired product as pink colored oil (37.4 g, 88%) which was used as such for the next step. 1HNMR (300 MHz, CDCl3): δ 1.38 (t, J=4.8 Hz, 3H), 1.77 (d, J=4.8 Hz, 3H), 4.32-4.37 (m, 2H) and 5.28 (q, J=6.9 Hz, 1H).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
88%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate
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Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate

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